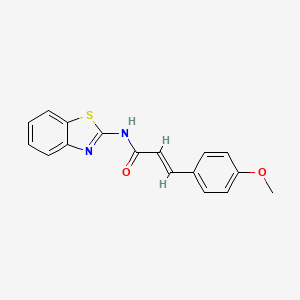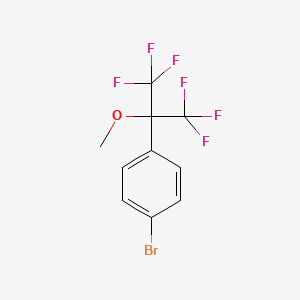![molecular formula C21H20O3 B2661421 4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one CAS No. 869079-92-5](/img/structure/B2661421.png)
4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound12. However, it seems to be related to the 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase1, which is an enzyme that catalyzes chemical reactions in the non-mevalonate pathway of isoprenoid precursor biosynthesis3.
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various reagents. Unfortunately, there is no specific information available on the synthesis of “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one”. However, related compounds have been synthesized from the leaves of Melicope Moluccana T.G. Hartley4. The synthesis involved extraction with methanol, partitioning with n-hexane, and further processing4.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For the compound “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one”, no specific information is available. However, related compounds have been analyzed using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy45.Chemical Reactions Analysis
The compound “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one” is likely to participate in various chemical reactions due to its complex structure. Unfortunately, specific information about its reactivity is not available. However, related compounds are known to participate in reactions catalyzed by enzymes such as the 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase136.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For the compound “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one”, no specific information is available. However, related compounds have been analyzed for their physical and chemical properties27.Scientific Research Applications
Synthesis and Characterization
4-Methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a coumarin derivative, a class of compounds widely researched for their diverse chemical properties and applications. Notable research includes the synthesis of coumarin derivatives through Suzuki aryl-aryl coupling reactions. These compounds have been utilized as emitting layers in organic light-emitting diodes (OLEDs), demonstrating potential in optoelectronic applications due to their luminescence efficiency (Jung et al., 2017).
Chemical Interactions and Molecular Studies
Investigations into the mixed crystal structures of coumarin derivatives, such as imperatorin and phellopterin, highlight the importance of C-H...O, C-H...π, and π-π interactions in determining the supramolecular architecture of these compounds (Cox et al., 2003). Such studies provide insights into the potential of these compounds in designing materials with specific optical or chemical properties.
Catalytic and Synthetic Applications
Research on polystyrene-supported TBD catalysts for the Michael addition showcases the utility of coumarin derivatives in synthesizing pharmacologically relevant compounds, such as Warfarin and its analogues. These catalysts facilitate environmentally friendly synthetic processes, highlighting the role of coumarin derivatives in green chemistry (Alonzi et al., 2014).
Biological and Sensor Applications
Coumarin-based compounds have been explored for their sensor properties, with some derivatives being synthesized for the fluorogenic recognition of metal ions like Fe3+ and Cu2+ in aqueous solutions. These compounds exhibit sensitivity and selectivity towards specific metal ions, suggesting their application in environmental monitoring and bioimaging (Joshi et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one”. However, it is always important to handle chemical compounds with care and use appropriate safety measures8.
Future Directions
The study and analysis of complex organic compounds like “4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one” can lead to the discovery of new reactions, synthesis methods, and applications. Future research could focus on elucidating the synthesis, reactivity, and mechanism of action of this compound. Additionally, its potential applications in various fields such as medicine, materials science, and biochemistry could be explored.
properties
IUPAC Name |
4-methyl-7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-18-15(3)20(16-7-5-4-6-8-16)21(22)24-19(18)13-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKJAWNEQCEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)
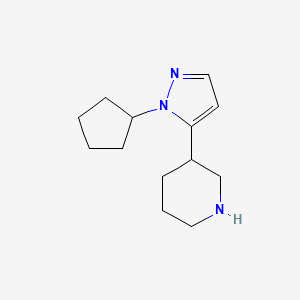
![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)
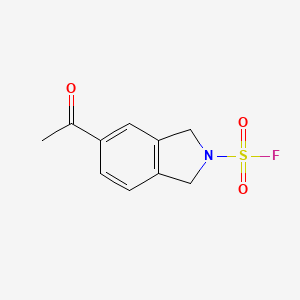
![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)
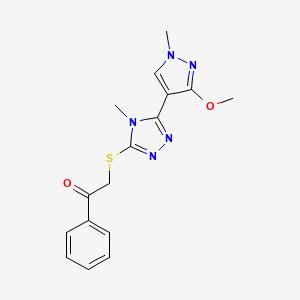
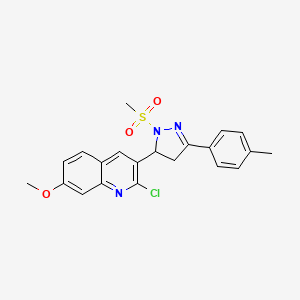
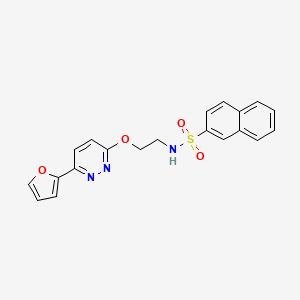
![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)
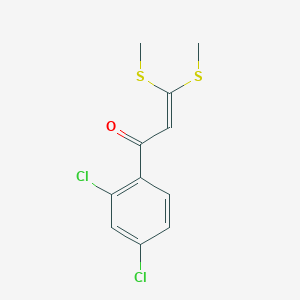

![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)
